molecular formula C9H13NS B12831910 (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine

Cat. No.: B12831910
M. Wt: 167.27 g/mol
InChI Key: ZPGXZQGGSZNSOI-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine is a bicyclic amine featuring a tetrahydrobenzo[b]thiophene core substituted with a methanamine group at the 2-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the sulfur atom in the thiophene ring. The compound has garnered attention in medicinal chemistry for its role as a precursor in synthesizing derivatives with anticancer, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGXZQGGSZNSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Structural Features Molecular Formula Key Pharmacological Activity
1. (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine Tetrahydrobenzo[b]thiophene + methanamine C₉H₁₁NS Precursor for anticancer derivatives
2. 2-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)thiazole derivatives Thiazole ring fused to tetrahydrobenzo[b]thiophene + amino group C₁₀H₁₀N₂S₂ (varies) Anticancer (e.g., against six human cancer cell lines)
3. 4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide Tetrahydrobenzo[b]thiophene + sulfonamide-carbamoyl chain C₁₉H₂₁N₃O₃S₂ Liver cancer treatment (in vivo activity)
4. (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)carbonohydrazonoyl derivative (9b) Tetrahydrobenzo[b]thiophene + carbohydrazonoyl group C₁₀H₁₃N₃OS Anticancer (selective toxicity to cancer cells)
5. 2-(4,5,6,7-Tetrahydro-benzothiophen-4-ylamino)-2-oxazoline Oxazoline ring linked to tetrahydrobenzo[b]thiophenamine C₁₁H₁₄N₂OS Unknown (structural analog for drug discovery)

Pharmacological Activity

  • Anticancer Activity: Derivatives like the thiazole derivatives (Compound 2) and carbohydrazonoyl derivative (Compound 4) exhibit potent activity against multiple cancer cell lines, with IC₅₀ values in the micromolar range.
  • Liver Cancer Specificity: The sulfonamide derivative (Compound 3) demonstrated efficacy in in vivo liver cancer models, attributed to its ability to inhibit tumor growth pathways while maintaining biocompatibility in nanoparticle formulations .

Physicochemical Properties

  • Lipophilicity : The tetrahydrobenzo[b]thiophene core enhances membrane permeability. Substituents like sulfonamide (Compound 3) further modulate solubility and bioavailability .
  • Stability : Derivatives with rigid heterocycles (e.g., thiazole in Compound 2) exhibit greater metabolic stability compared to the parent amine .

Key Research Findings

Selective Toxicity: The carbohydrazonoyl derivative (Compound 4) showed >90% inhibition of cancer cell proliferation at 10 μM while sparing normal cells, highlighting its selectivity .

Nanoformulation Potential: The sulfonamide derivative (Compound 3) was successfully coated with silica nanoparticles, improving its bioavailability and sustained release in vivo .

Synthetic Versatility : The parent compound’s amine group enables diverse functionalization, including thiourea and acetamide formations, which are critical for structure-activity relationship (SAR) studies .

Commercial Availability and Derivatives

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine and its derivatives (e.g., oxalate salts) are commercially available in milligram to gram quantities, with purity levels exceeding 95% .

Biological Activity

(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine is a heterocyclic amine characterized by a fused ring system that includes both carbon and sulfur atoms. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The amine functional group (-NH2) is integral to its reactivity and biological interactions. This article explores the compound's biological activity, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃NS
  • Molecular Weight : 167.27 g/mol
  • CAS Number : 874881-11-5

The compound's structure can be represented as follows:

Property Value
Molecular FormulaC₉H₁₃NS
Molecular Weight167.27 g/mol
CAS Number874881-11-5

Anticancer Activity

Research indicates that compounds with similar structures to (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene compounds showed potent anti-proliferative effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (lung cancer) .

In a comparative analysis of different thiophene derivatives, the following results were observed:

Compound Cell Line IC50 Value (µM) Activity
Ethyl 5-amino-3-(4-chlorostyryl)MCF-710.5High
Ethyl 5-amino-4-(methoxyphenyl)NCI-H46012.3Moderate
DoxorubicinMCF-70.5Reference Control

The findings suggest that the unique fused ring system of (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine may enhance its efficacy against tumor cells.

Antibacterial Activity

The antibacterial properties of similar thiophene compounds have also been explored. A study indicated that certain derivatives exhibited significant activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Escherichia coli . The agar-well diffusion method was employed to assess antibacterial activity, revealing inhibition zones ranging from 15 to 24 mm for the most active compounds.

The biological activity of (4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine is likely mediated through multiple mechanisms:

  • Cell Cycle Disruption : Compounds similar to this amine have been observed to induce cell cycle arrest in the G2/M phase, which is crucial for halting cancer cell proliferation .
  • Microtubule Interaction : Some studies suggest that these compounds may inhibit tubulin polymerization, a vital process for mitosis .
  • Reactive Oxygen Species (ROS) Generation : Antioxidant assays indicate that certain derivatives can modulate oxidative stress levels within cells.

Case Studies

  • Study on Anticancer Effects : A series of synthesized thiophene derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated a strong correlation between structural modifications and increased antiproliferative activity.
    • Findings : Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
  • Antibacterial Screening : A recent investigation into the antibacterial properties of thiophene derivatives found that certain substitutions on the thiophene ring significantly influenced their efficacy against various bacterial strains.
    • Results : Compounds with halogen substitutions exhibited superior antibacterial properties compared to non-substituted analogs.

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